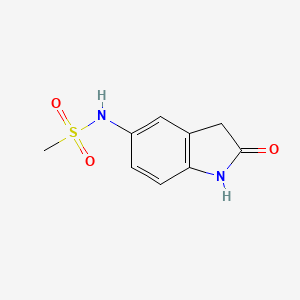

N-(2-oxoindolin-5-yl)methanesulfonamide

Description

Properties

Molecular Formula |

C9H10N2O3S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |

InChI |

InChI=1S/C9H10N2O3S/c1-15(13,14)11-7-2-3-8-6(4-7)5-9(12)10-8/h2-4,11H,5H2,1H3,(H,10,12) |

InChI Key |

QQUIQJNTCPMFRT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2 |

Origin of Product |

United States |

The Strategic Importance of Indolinone Scaffolds in Medicinal Chemistry

The indolinone core, also known as 2-oxindole, is a bicyclic aromatic heterocyclic organic compound that has garnered substantial attention from researchers in academia and the pharmaceutical industry. rsc.org This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. rsc.orgresearchgate.net

Indolinone derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways. researchgate.net Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern oncology. researchgate.neted.ac.uk The indolinone scaffold serves as an excellent framework for the development of ATP-competitive inhibitors, which bind to the ATP-binding site of kinases, thereby blocking their phosphorylating activity. researchgate.net This has led to the development of several approved anticancer drugs and numerous candidates in clinical trials. researchgate.netsemanticscholar.org

Beyond cancer, the versatility of the indolinone scaffold extends to other therapeutic areas, with derivatives exhibiting potential as antiviral, anti-inflammatory, and neuroprotective agents. acs.org The structural rigidity and synthetic tractability of the indolinone ring system allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

The Foundational Role of Sulfonamide Moieties in Bioactive Chemical Entities

The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry, with a rich history dating back to the discovery of the first antibacterial sulfa drugs in the 1930s. ijpediatrics.comopenaccesspub.org This discovery marked a turning point in the treatment of bacterial infections and laid the groundwork for the era of modern chemotherapy. ijpediatrics.com

The therapeutic applications of sulfonamides are remarkably broad and extend far beyond their antimicrobial origins. nih.gov They are integral components of drugs with diverse pharmacological actions, including:

Diuretics: Carbonic anhydrase inhibitors containing a sulfonamide moiety are used to treat glaucoma and edema.

Antidiabetic agents: Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes. openaccesspub.org

Anticonvulsants: Certain sulfonamide derivatives exhibit efficacy in controlling seizures.

Anti-inflammatory agents: The COX-2 inhibitor celecoxib (B62257) features a sulfonamide group.

Anticancer agents: Sulfonamides can be found in a variety of anticancer agents, including kinase inhibitors and carbonic anhydrase inhibitors that target tumor-associated isoforms.

Conceptual Overview of Principal Research Directions and Foundational Inquiries for N 2 Oxoindolin 5 Yl Methanesulfonamide

Established and Evolving Direct Synthesis Approaches to this compound

The direct synthesis of this compound primarily relies on the functionalization of a pre-existing 5-aminoindolin-2-one core. This approach is favored for its straightforwardness and the ready availability of the starting materials.

Optimized Mesylation Protocols for 5-Aminoindolin-2-one Precursors

The most direct route to this compound involves the mesylation of 5-aminoindolin-2-one. This reaction is a nucleophilic substitution where the amino group of the 5-aminoindolin-2-one attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial for optimizing the reaction yield and purity of the product. Common bases include pyridine, triethylamine, or N-methylimidazole, while solvents such as dichloromethane (B109758) or N,N-dimethylformamide (DMF) are often employed. organic-chemistry.orgfrontiersrj.com

A closely related synthesis of indoline-5-sulfonamide (B1311495) highlights a practical approach that can be adapted for the synthesis of the target compound. nih.gov This analogous process involves the following key steps:

Protection of the Indoline (B122111) Nitrogen : The synthesis often begins with the protection of the nitrogen atom of the indoline ring, for example, by acetylation with acetic anhydride. nih.gov

Chlorosulfonation : The protected indoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indole (B1671886) ring. nih.gov

Amination : The resulting sulfonyl chloride is then reacted with an amine to form the sulfonamide. In the case of this compound, this would be a reaction with an appropriate amine, or in a more direct synthesis, the starting material would already be 5-aminoindolin-2-one which is then reacted with methanesulfonyl chloride. nih.gov

Deprotection : If a protecting group was used, the final step would be its removal to yield the desired product.

Optimization of these steps involves careful control of reaction temperature, stoichiometry of reagents, and reaction time to maximize yield and minimize side products.

Exploration of Alternative Chemical Pathways for Core Structure Formation

Alternative pathways to the this compound core structure often involve building the indolin-2-one ring system from acyclic precursors or other heterocyclic systems. One such approach involves the reductive cyclization of a nitroaromatic compound. For instance, a highly efficient one-pot synthesis of 2-(3-oxoindolin-2-yl)acetonitriles has been developed through a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones, followed by hydrocyanation and a reductive cyclization. researchgate.net This methodology could potentially be adapted by using a starting material that already contains the methanesulfonamide (B31651) group or a precursor to it.

Another strategy involves the manipulation of indole derivatives. For example, the synthesis of sumatriptan, which shares the indole-sulfonamide core, has been achieved through a Japp-Klingemann reaction to form the indole ring, followed by further modifications. researchgate.net Such multi-step syntheses, while more complex, offer flexibility in introducing various substituents on the indole core.

Diversified Synthetic Strategies for this compound Analogues and Hybrid Molecular Architectures

The development of structurally diverse analogues of this compound is crucial for exploring structure-activity relationships. Several modern synthetic methodologies have been employed to achieve this, including microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and the derivatization of isatin (B1672199) scaffolds.

Microwave-Assisted Synthesis of Indolin-2-one Sulfonamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including sulfonamides. nih.govscirp.org The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov

For the synthesis of indolin-2-one sulfonamide derivatives, microwave energy can be applied to the key bond-forming reactions. For instance, the reaction between a sulfonyl chloride and an amine can be efficiently promoted by microwave heating. scirp.org A study on the synthesis of novel sulfonamides demonstrated that microwave irradiation at 200°C for 7 minutes could effectively drive the reaction between a chalcone (B49325) derivative and para-hydrazinobenzenesulfonamide hydrochloride to form a pyrazoline-benzenesulfonamide product. nih.gov This approach could be readily adapted for the synthesis of this compound analogues by reacting substituted 5-aminoindolin-2-ones with various sulfonyl chlorides under microwave conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 24-48 hours | 5-20 minutes | nih.govscirp.org |

| Temperature | Room Temperature to Reflux | 50-200°C | nih.govscirp.org |

| Yield | Moderate to Good | Good to Excellent | scirp.org |

| Energy Efficiency | Lower | Higher |

Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions in Indolinone-Sulfonamide Synthesis

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the synthesis of N-aryl sulfonamides. acsgcipr.orgthieme-connect.com This methodology allows for the formation of a C-N bond between an aryl halide or triflate and a sulfonamide. This is particularly useful for synthesizing analogues where the sulfonamide nitrogen is attached to the indolinone core.

The general reaction involves an aryl halide (e.g., 5-bromoindolin-2-one), a sulfonamide, a palladium catalyst (such as Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP or other specialized ligands), and a base (like Cs₂CO₃ or NaOtBu). nih.govresearchgate.net The choice of ligand is critical and has been a subject of extensive research to broaden the scope and efficiency of the reaction. mit.edu

This approach offers a versatile route to a wide range of N-(2-oxoindolin-5-yl)sulfonamide analogues by varying both the aryl halide and the sulfonamide coupling partners. It is particularly valuable when direct sulfonylation of the amine is challenging or when a diverse library of compounds is desired. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination for Sulfonamide Synthesis

| Component | Examples | Role | Reference |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst | nih.govresearchgate.net |

| Ligand | BINAP, P(o-tol)₃, CyPF-t-Bu, GPhos | Stabilizes catalyst, facilitates reaction steps | researchgate.netmit.eduacs.org |

| Base | NaOtBu, Cs₂CO₃, K₂CO₃ | Activates the sulfonamide | nih.gov |

| Aryl Halide/Sulfonate | Aryl bromides, chlorides, tosylates | Electrophilic partner | acs.org |

| Nitrogen Nucleophile | Primary and secondary sulfonamides | Nucleophilic partner | acsgcipr.org |

Rational Derivatization of Isatin (Indolin-2,3-dione) Scaffolds with Sulfonamide Moieties

Isatin (indoline-2,3-dione) is a versatile starting material for the synthesis of a wide variety of indolin-2-one derivatives. The reactive ketone group at the C-3 position allows for condensation reactions with various nucleophiles, including compounds containing sulfonamide moieties.

One common strategy is the condensation of isatin with a compound containing a primary amino group attached to a sulfonamide framework. For example, isatin can be reacted with a sulfonamide-containing hydrazide to form a hydrazone, which is an isatin-sulfonamide conjugate. nih.gov These reactions are often catalyzed by a small amount of glacial acetic acid under reflux conditions. nih.gov

Furthermore, the isatin ring itself can be functionalized with a sulfonamide group. For instance, isatin can be treated with chlorosulfonic acid followed by amination to produce 5-[1-(pyrrolidinyl)sulfonyl] isatin derivatives. nih.gov The resulting isatin-sulfonamide can then be further derivatized at the N-1 position or the C-3 ketone to generate a diverse library of hybrid molecules. nih.gov The Sandmeyer reaction has also been utilized in the synthesis of isatin-7-sulfonamides, demonstrating another route to positional isomers. osi.lv

Table 3: Examples of Isatin-Based Sulfonamide Synthesis

| Isatin Derivative | Reagent(s) | Reaction Type | Reference |

| N-alkylated isatins | 2-chloro-N-arylacetamides or propargyl bromide | N-alkylation | nih.gov |

| 5-Sulfonylated isatins | Chlorosulfonic acid, then pyrrolidine | Electrophilic substitution and amination | nih.gov |

| Isatin-sulfonamide hydrazones | Sulfonamide-containing hydrazides | Condensation | nih.gov |

| Isatin-7-sulfonamides | Formamidine protection, Sandmeyer reaction | Multi-step synthesis | osi.lv |

Integration of this compound into Complex Polycyclic Systems (e.g., Pyrimidine-Pyridyl Systems, Pyrrole-Fused Oxindoles)

The incorporation of the this compound scaffold into more complex polycyclic architectures is a key strategy in medicinal chemistry to explore new chemical space and develop compounds with enhanced biological activity. Methodologies often focus on building pyrrole-fused systems or integrating the oxindole moiety with heterocyclic rings like pyrimidine (B1678525) and pyridine, known for their prevalence in kinase inhibitors.

Pyrrole-Fused Oxindoles:

A common strategy for creating pyrrole-fused oxindoles involves the condensation of a 5-substituted oxindole with a suitable pyrrolidone aldehyde. This approach has been utilized to synthesize a series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential multi-target tyrosine kinase receptor inhibitors. nih.gov The general synthesis proceeds via a condensation reaction between a 5-substituted oxindole and an N-substituted 2-pyrrolidone aldehyde, yielding the target compounds. nih.gov While this specific study did not use this compound, the methodology is directly applicable. The synthesis would start with 5-amino-indolin-2-one, which is then sulfonylated to provide the key intermediate, this compound. This intermediate can then undergo condensation with a pyrrolidone aldehyde to yield the desired pyrrole-fused oxindole system.

Table 1: Synthesis of Pyrrole-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives This table is based on a general methodology and illustrates the expected reaction for the specified compound.

| Reactant 1 | Reactant 2 | Product |

|---|

Pyrimidine-Pyridyl Systems:

The synthesis of complex structures like 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine, a known NADPH oxidase 2 (NOX2) inhibitor, provides a blueprint for integrating the oxindole sulfonamide core into pyridyl-containing systems. mdpi.com The synthesis is a multi-step process that typically involves the preparation of key building blocks: a substituted indoline (or oxindole) and a functionalized pyrrolo[2,3-b]pyridine core. mdpi.com An optimized synthesis for analogous compounds involves the creation of an indoline boronic ester, which is then coupled with a halogenated pyrrolo[2,3-b]pyridine intermediate. mdpi.com A final Buchwald-Hartwig cross-coupling reaction is then used to attach the sulfonamide moiety. mdpi.com This modular approach allows for the synthesis of various derivatives by changing the respective building blocks.

Synthesis and Derivatization of Phenolic Schiff Bases Incorporating Methanesulfonamide Fragments

The synthesis of Schiff bases from sulfonamides is a well-established method for creating compounds with a wide range of biological activities. These reactions typically involve the condensation of an amine-containing sulfonamide with a phenolic aldehyde.

The general procedure for synthesizing phenolic Schiff bases involves mixing a phenolic aldehyde with a sulfonamide containing a primary amine or hydrazine (B178648) group in a suitable solvent, often with an acid catalyst. For instance, (E)-N-(4-(2-arylidenehydrazine-1-carbonyl)phenyl)methanesulfonamides were synthesized by mechanically mixing a phenolic aldehyde and N-(4-(hydrazinecarbonyl)phenyl)methanesulfonamide in methanol (B129727) with acetic acid as a catalyst at room temperature. nih.gov This straightforward method allows for the creation of a library of derivatives by varying the phenolic aldehyde component.

The synthesis of phenolic Schiff bases can be achieved through the reaction of various carbonyl compounds with primary amines or hydrazines. nih.gov Microwave irradiation has also been employed as an efficient method for synthesizing Schiff bases containing phenol (B47542) rings. nih.gov

Table 2: Examples of Synthesized Phenolic Schiff Bases from Sulfonamides Illustrative examples based on reported methodologies.

| Amine/Hydrazine Component | Aldehyde Component | Resulting Schiff Base Structure |

|---|---|---|

| N-(4-(hydrazinecarbonyl)phenyl)methanesulfonamide | p-hydroxybenzaldehyde | (E)-N-(4-(2-(4-hydroxybenzylidene)hydrazine-1-carbonyl)phenyl)methanesulfonamide |

| This compound (hypothetical) | Salicylaldehyde (B1680747) | Schiff base incorporating the this compound and salicylaldehyde moieties |

Formation of 1,5-Disubstituted Indolin-2-one Derivatives Containing Sulfonamides

The synthesis of 1,5-disubstituted indolin-2-one derivatives is a crucial area of research, particularly for developing kinase inhibitors. The substitution at the 1-position (the nitrogen of the oxindole ring) and the 5-position allows for fine-tuning of the molecule's properties.

A general strategy for synthesizing 5-sulfonamide-substituted indolin-2-ones begins with the chlorosulfonation of indolin-2-one. chemrxiv.org Commercially available indolin-2-one can be treated with chlorosulfonic acid to yield 2-oxoindoline-5-sulfonyl chloride. chemrxiv.orgchemrxiv.org This key intermediate can then be reacted with a variety of amines to produce a library of 2-oxoindoline-5-sulfonamide (B23527) derivatives. chemrxiv.orgchemrxiv.org To achieve 1,5-disubstitution, the nitrogen at the 1-position can be alkylated or arylated before or after the formation of the sulfonamide at the 5-position.

Furthermore, a powerful method for creating complex 1,5-disubstituted systems involves a high-order multicomponent reaction. This has been demonstrated in the synthesis of 1,5-disubstituted tetrazole-methanesulfonylindole hybrids through an Ugi-azide/Pd/Cu-catalyzed hetero-annulation cascade sequence. beilstein-journals.orgnih.govresearchgate.net This one-pot protocol allows for the efficient creation of six new bonds and the rapid assembly of complex molecular architectures containing the methanesulfonylindole core. beilstein-journals.orgnih.gov

Table 3: Synthetic Strategy for 1,5-Disubstituted Indolin-2-one Sulfonamides

| Step | Reaction | Description |

|---|---|---|

| 1 | Chlorosulfonation | Indolin-2-one is reacted with chlorosulfonic acid to produce 2-oxoindoline-5-sulfonyl chloride. chemrxiv.orgchemrxiv.org |

| 2 | Amination | The sulfonyl chloride is reacted with a primary or secondary amine to form the corresponding N-substituted-2-oxoindoline-5-sulfonamide. chemrxiv.orgchemrxiv.org |

This systematic approach allows for the generation of a diverse range of 1,5-disubstituted indolin-2-one derivatives containing various sulfonamide groups, enabling extensive structure-activity relationship (SAR) studies.

Spectroscopic Analysis for Definitive Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the oxoindoline ring, the methylene (B1212753) (-CH2-) protons of the ring, the N-H proton of the lactam, the N-H proton of the sulfonamide, and the methyl (-CH3) protons of the methanesulfonyl group. The splitting patterns (singlet, doublet, triplet, etc.) would confirm the connectivity of the molecule. While specific data is unavailable for the target compound, studies on derivatives provide examples of expected chemical shifts. For instance, a derivative, (Z)-N-(2-oxo-3-(phenyl(4-(piperidin-1- ylmethyl)phenylamino)methylene)indolin-5-yl)methanesulfonamide, shows proton signals in the DMSO-d6 solvent at δ 12.05 (s, 1H), 10.69 (s, 1H), and 8.96 (s, 1H), among others, corresponding to various protons in its more complex structure rsc.org.

Interactive Data Table: Expected ¹H and ¹³C NMR Resonances (Hypothetical) Specific experimental data could not be located. The table below is a hypothetical representation of the types of signals expected.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Lactam C=O | - | ~175-180 |

| Aromatic CH | ~6.5-7.5 | ~110-140 |

| Ring CH₂ | ~3.5 | ~35-40 |

| Sulfonamide CH₃ | ~3.0 | ~40-45 |

| Lactam NH | ~10.0-10.5 | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For this compound, characteristic absorption bands would be expected for the N-H bonds of the lactam and sulfonamide, the C=O (amide) bond, the S=O bonds of the sulfonamide group, and C-H bonds. Analysis of related 2-oxoindoline structures shows characteristic peaks such as N-H stretching around 3100-3200 cm⁻¹ and strong C=O stretching near 1680-1720 cm⁻¹ nih.gov. Derivatives of methanesulfonamide show characteristic IR absorptions for the sulfonyl group rsc.org.

Interactive Data Table: Expected FTIR Absorption Bands (Hypothetical) Specific experimental data could not be located. The table below is a hypothetical representation of expected absorption bands.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam & Sulfonamide) | Stretch | 3100 - 3300 |

| C=O (Lactam) | Stretch | 1680 - 1720 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1320-1350 & 1140-1160 |

| C-N | Stretch | 1200 - 1350 |

High-Resolution Mass Spectrometry (MS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₁₀N₂O₃S), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would also help to confirm the structure by showing the loss of specific fragments, such as the SO₂CH₃ group. While no direct data was found for the target molecule, HRMS data for various derivatives confirm their elemental compositions with high accuracy rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, providing information about conjugated systems. The 2-oxoindoline core contains a chromophore that would exhibit characteristic absorption maxima (λmax). The exact position of these maxima would help to confirm the electronic structure of the aromatic and conjugated system within the molecule.

Advanced Crystallographic Analysis

Powder X-ray Diffraction Studies

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to characterize crystalline materials. usp.org It provides comprehensive information regarding the atomic arrangement, crystal structure, and phase purity of a compound. The technique relies on the principle of Bragg's Law, where constructive interference of monochromatic X-rays scattered by the crystalline lattice planes of a sample produces a unique diffraction pattern. usp.org This pattern serves as a fingerprint for the crystalline solid, allowing for identification and detailed structural analysis. Key information derived from a PXRD pattern includes the angular positions of diffraction peaks, which relate to the unit cell geometry, and the peak intensities, which are dependent on the arrangement of atoms within the unit cell. usp.org

While specific powder X-ray diffraction data for this compound is not extensively detailed in publicly available literature, analysis of its derivatives provides significant insight into the crystallographic properties of this family of compounds. Research conducted on structurally related oxoindolin derivatives demonstrates the utility of X-ray diffraction in elucidating their solid-state architecture.

For instance, a crystallographic study was performed on the derivative N-(2-(2-oxoindolin-4-yl)ethyl)-N-propylpropan-1-aminium tetraphenylborate. researchgate.net The analysis revealed detailed information about its crystal lattice and molecular arrangement. The compound was found to crystallize in a monoclinic system, which is a common crystal habit for organic molecules. researchgate.net The specific crystallographic parameters determined in this study are summarized in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C40H45BN2O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 14.4148(6) | researchgate.net |

| b (Å) | 16.7684(7) | researchgate.net |

| c (Å) | 13.7178(5) | researchgate.net |

| β (°) | 102.791(1) | researchgate.net |

| Volume (Å3) | 3233.5(2) | researchgate.net |

| Z | 4 | researchgate.net |

The data from this study on a related derivative illustrates the level of detail that can be obtained through X-ray diffraction. researchgate.net The unit cell dimensions (a, b, c) and the angle β define the precise geometry of the repeating crystalline unit. The space group, P2₁/c, describes the symmetry elements present within the crystal structure. Furthermore, the value Z indicates that there are four molecules of the compound within each unit cell. researchgate.net Such detailed structural elucidation is critical for understanding the solid-state properties of this compound and its derivatives, influencing factors such as solubility, stability, and bioavailability.

Comprehensive Kinase Inhibition Profiling

The therapeutic potential of this compound derivatives is rooted in their ability to selectively inhibit specific kinases involved in crucial cellular signaling pathways. The following sections delineate the inhibitory profiles of these compounds against a range of important kinase targets.

Focal Adhesion Kinase (FAK) Inhibition Mechanisms and Potency

While detailed inhibitory data for a broad range of this compound derivatives against Focal Adhesion Kinase (FAK) is limited in publicly available research, a notable example is the compound PF-562271. This molecule, identified as N-[3-[[[2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-methanesulfonamide, is a potent, ATP-competitive, and reversible inhibitor of FAK. Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets. This inhibition of FAK signaling can interfere with cell adhesion, migration, and proliferation.

Proline-Rich Tyrosine Kinase 2 (PYK2) Inhibition Mechanisms and Potency

Epidermal Growth Factor Receptor (EGFR) Inhibition Efficacy

Derivatives of the broader quinazoline (B50416) class, which can incorporate the oxoindoline moiety, have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). For instance, certain N-alkyl substituted iodoquinazoline derivatives have demonstrated excellent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is associated with acquired resistance to EGFR inhibitors. One highly potent derivative, compound 9c , exhibited IC50 values of 0.15 µM and 0.22 µM against EGFRWT and EGFRT790M, respectively. While not exact this compound derivatives, these findings highlight the potential of the quinazoline scaffold in targeting EGFR.

| Compound | Target | IC50 (µM) |

| 9c | EGFRWT | 0.15 |

| 9c | EGFRT790M | 0.22 |

| 9d | EGFRWT | 0.20 |

| 9d | EGFRT790M | 0.26 |

| 9e | EGFRWT | 0.25 |

| 9e | EGFRT790M | 0.30 |

| 5d | EGFRT790M | 0.40 |

| 8b | EGFRT790M | 0.45 |

| 9b | EGFRT790M | 0.50 |

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

Specific data on the inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) by derivatives of this compound are not prominently featured in the reviewed literature. While some multi-kinase inhibitors based on related scaffolds may exhibit off-target effects on HER2, dedicated studies focusing on this specific chemical class and its interaction with HER2 are limited.

Aurora Kinase Inhibition (e.g., Aurora A kinase)

Research into the inhibition of Aurora kinases by this compound derivatives is an emerging area. While direct evidence is scarce, related heterocyclic compounds have shown promise. For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, demonstrated selective and effective inhibition of Aurora Kinase A with an IC50 of 68.54 nM. This compound was found to be less potent against Aurora Kinase B (IC50 = 581.03 nM), indicating a degree of selectivity. Another study on benzo[e]pyridoindolones identified derivative 13b as a potent Aurora kinase inhibitor with an IC50 of 63 nM in antiproliferative assays in HeLa cells. These findings suggest that scaffolds structurally related to the oxoindole core can be potent inhibitors of Aurora kinases.

| Compound | Target | IC50 (nM) |

| BIQO-19 | Aurora Kinase A | 68.54 |

| BIQO-19 | Aurora Kinase B | 581.03 |

| 13b | HeLa Cells (Antiproliferative) | 63 |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The 2-oxoindole scaffold is a well-established pharmacophore for the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Several studies have reported potent VEGFR-2 inhibitory activity for derivatives containing this core structure. For instance, a series of N-aryl acetamides and benzyloxy benzylidenes based on the 2-oxoindole scaffold were developed as multiple kinase inhibitors. Compound 6f from this series displayed exceptional potency against VEGFR-2 with an IC50 of 7.49 nM. Another derivative, 9f , also showed significant inhibition with an IC50 of 22.21 nM.

In a separate study, new indoline-2-one derivatives were designed and synthesized, with several compounds exhibiting potent VEGFR-2 inhibition. Compound 17a was identified as a particularly potent inhibitor with an IC50 of 0.078 µM, which was more potent than the reference compound sunitinib (B231) (IC50 = 0.139 µM). Compound 10g also demonstrated strong activity with an IC50 of 0.087 µM.

| Compound | IC50 (nM) |

| 6f | 7.49 |

| 9f | 22.21 |

| 17a | 78 |

| 10g | 87 |

| Sunitinib (Reference) | 139 |

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Inhibition

The 2-oxoindole core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. Its structural resemblance to the core of multi-targeted tyrosine kinase inhibitors (TKIs) like Sunitinib suggests a potential mechanism of action against a range of kinases, including Platelet-Derived Growth Factor Receptors (PDGFRs). Sunitinib, which features an oxindole module, is known to inhibit PDGFRs among other kinases. nih.gov This structural parallel implies that derivatives of this compound could also be engineered to function as PDGFRβ inhibitors, a key target in angiogenesis and tumor growth. The oxindole platform serves as an effective scaffold for establishing crucial hydrogen bonds within the kinase hinge region, a common feature among kinase inhibitors. nih.gov

Exploration of Other Receptor Tyrosine Kinase (RTK) Targeting Modalities

Beyond PDGFRβ, the versatility of the 2-oxoindoline scaffold has been leveraged to target a variety of other receptor and non-receptor tyrosine kinases.

c-MET Inhibition : Research has focused on modifying the 2-oxoindoline core to develop potent inhibitors of the mesenchymal-epithelial transition factor (c-MET) receptor. nih.gov Aberrant activation of the c-MET pathway is linked to tumor development, progression, and resistance to other targeted therapies. researchgate.net Synthetic efforts have shown that specific substitutions on the 2-oxoindoline ring can yield compounds with significant c-MET inhibitory properties. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition : The 2-oxoindole structure has been successfully employed to design novel inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell proliferation and survival. chemrxiv.orgchemrxiv.org As BTK is a clinically validated target for B-cell malignancies, these oxindole-based derivatives represent a promising therapeutic strategy. chemrxiv.org

Multi-Targeted Kinase Inhibition : The structural similarity to broad-spectrum TKIs like Sunitinib suggests that 2-oxoindoline derivatives can be developed as multi-targeted inhibitors. Besides PDGFR, potential targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), c-KIT, and RET, all of which are critical drivers of tumor growth and angiogenesis. nih.gov This multi-targeting capability is a key advantage in complex diseases like cancer, where multiple signaling pathways are often dysregulated. researchgate.net

Detailed Antitumor and Antiproliferative Activity Assessments

In Vitro Cytotoxicity and Cell Growth Inhibition across Diverse Cancer Cell Lines (e.g., HepG2, Huh7, HCT116, MCF7, osteosarcoma cell lines)

Derivatives based on the 2-oxoindoline core have demonstrated significant cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit the growth of 50% of the cells.

Studies have consistently shown the efficacy of these derivatives against:

Hepatocellular Carcinoma (HCC) : Compounds have been tested against liver cancer cell lines such as HepG2, showing notable cytotoxic activity. researchgate.netmdpi.com

Breast Cancer : The MCF-7 breast cancer cell line has been a common model for evaluating these derivatives, with several compounds exhibiting potent growth inhibition. nih.govresearchgate.net For instance, compound 4c from one study was identified as the most potent derivative against MCF-7 cells, with an IC₅₀ value of 3.96 µM. nih.gov

Colorectal Cancer : Cell lines such as HCT116 and Caco-2 have been used to assess the antitumor potential of these molecules. nih.govnih.gov One derivative, 4j , was particularly active against Caco-2 cells, displaying an IC₅₀ of 5.87 µM. nih.gov

Osteosarcoma : The cytotoxic effects of related compounds have been investigated in various osteosarcoma cell lines, including MG-63, Saos-2, HOS, and 143B, highlighting their potential for treating this form of bone cancer. nih.govnih.govmdpi.com

The table below summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4c | MCF-7 | Breast Cancer | 3.96 ± 0.21 | nih.gov |

| Compound 4j | Caco-2 | Colorectal Cancer | 5.87 ± 0.37 | nih.gov |

| Compound 4 | HepG2 | Hepatocellular Carcinoma | 0.017 | mdpi.com |

| Compound 2 | HepG2 | Hepatocellular Carcinoma | 0.18 | mdpi.com |

Mechanistic Analysis of Apoptosis Induction in Malignant Cells

A primary mechanism through which 2-oxoindoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger apoptosis through multiple cellular pathways.

Modulation of Bcl-2 Family Proteins : A common finding is the ability of these derivatives to alter the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For example, treatment with certain derivatives leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeability, a critical step in initiating the intrinsic apoptosis pathway. researchgate.netresearchgate.net

Activation of Caspases : The initiation of apoptosis culminates in the activation of a cascade of cysteine proteases known as caspases. Studies have shown that 2-oxoindoline derivatives can activate key initiator caspases (like caspase-9 for the intrinsic pathway and caspase-8 for the extrinsic pathway) and executioner caspases (like caspase-3). mdpi.comnih.gov The activation of caspase-3 is a hallmark of apoptosis, as it is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptotic cells. nih.gov

Upregulation of p53 : Some derivatives have been shown to increase the expression of the p53 tumor suppressor protein. mdpi.comresearchgate.net The p53 protein plays a central role in cell cycle arrest and apoptosis, and its upregulation can sensitize cancer cells to cell death signals.

The table below outlines the observed apoptotic effects of various this compound derivatives and related compounds.

| Compound | Cell Line | Observed Apoptotic Mechanism | Reference |

|---|---|---|---|

| Benzofuran-isatin conjugate (5a) | CRC cells | Increased p53 and Bax; Decreased Bcl-2 and Bcl-xL | researchgate.net |

| Compound 4c | MCF-7 | Enhanced Bax; Reduced Bcl-2; Upregulated active caspase-9 and caspase-3 | nih.gov |

| Compound 4 | HepG2 | Enhanced p53, PUMA, Caspase 3, 8, and 9; Impeded Bcl-2 | mdpi.com |

| Compounds 4aa and 4ba | Saos-2 (Osteosarcoma) | Increased Annexin V positive cells and cleaved caspase-3 | nih.gov |

| Sulfonamide DFS16 | Leukemia cells | Activated intrinsic and extrinsic apoptosis with Bax/Bcl-2 inversion | researchgate.net |

Modulation of Cell Cycle Progression in Cancer Pathologies

In addition to inducing apoptosis, derivatives of this compound can halt the proliferation of cancer cells by interfering with the cell cycle. Flow cytometry analysis has demonstrated that these compounds can cause cell cycle arrest at various phases.

G2/M Phase Arrest : A frequent observation is the accumulation of cells in the G2/M phase of the cell cycle, indicating that the compounds may interfere with the processes of DNA repair before mitosis or the mitotic spindle itself. mdpi.comnih.govresearchgate.net For instance, certain 3-(imidazo[2,1-b]thiazolylmethylene)-2-indolinones were found to block colon adenocarcinoma HT-29 cells in mitosis. nih.gov

S Phase Arrest : Some derivatives have been shown to cause an accumulation of cells in the S phase, suggesting an interference with DNA replication. nih.gov

G1/S Phase Arrest : Arrest at the G1/S transition has also been reported, preventing cells from initiating DNA synthesis. mdpi.com

The mechanism behind this cell cycle modulation often involves the regulation of key cell cycle proteins. For example, some compounds have been shown to downregulate the expression of cyclins such as Cyclin D1, A1, and B1, which are essential for cell cycle progression. researchgate.net Furthermore, they can enhance the expression of cell cycle inhibitors like p21 and p27, which act as brakes on the cell cycle machinery. mdpi.com

The table below summarizes the effects of selected derivatives on cell cycle progression.

| Compound | Cell Line | Phase of Arrest | Mechanism | Reference |

|---|---|---|---|---|

| Benzofuran-isatin conjugate (5a) | HT29, SW620 | Not specified | Downregulated Cyclins D1, A1, and B1 | researchgate.net |

| Compounds 4f, 4h, 4n, 4o, 4p | U937 | S Phase | Accumulation of cells in S phase | nih.gov |

| 3-(Imidazo[2,1-b]thiazolylmethylene)-2-indolinones | HT-29 | Mitosis | Blockade in mitosis | nih.gov |

| Thiouracil-5-sulfonamide (6e) | HepG2 | G2/M Phase | Enhanced expression of p21 and p27 | mdpi.com |

| Thiouracil-5-sulfonamide (6e) | HT-29, MCF-7 | S Phase | Enhanced expression of p21 and p27 | mdpi.com |

| Compound 4 | HepG2 | G2/M Phase | Cell cycle arrest at G2/M phase | mdpi.com |

Anti-Angiogenic Activity and Related Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibition of angiogenesis is a key strategy in cancer therapy. plos.org Derivatives of the 2-oxoindole family have demonstrated potent anti-angiogenic properties.

Research has shown that these compounds can suppress angiogenesis in a dose-dependent manner. For example, the derivative 2-NTI exhibited a significant suppression of angiogenesis (83.04% at 100 μg/mL) in an ex vivo rat aortic ring (RAR) assay. nih.gov This anti-angiogenic effect is often linked to the inhibition of key signaling pathways, particularly the Vascular Endothelial Growth Factor (VEGF) pathway. The same study found that 2-NTI significantly reduced the gene expression of VEGF in HCT116 colon cancer cells. nih.gov Since VEGF is a primary driver of angiogenesis, its downregulation is a crucial mechanism for the anti-angiogenic activity of these compounds. nih.gov

Anti-Metastatic Potentials and Cellular Migration Inhibition

Derivatives of the 2-oxoindoline core structure have been identified as promising agents for controlling cancer progression by targeting key signaling pathways involved in metastasis. Research into structurally related compounds has centered on the inhibition of the mesenchymal-epithelial transition factor (c-MET), a receptor tyrosine kinase whose dysregulation is frequently associated with tumor growth, invasion, and metastasis. Molecular modeling studies have shown that the 2-oxoindoline core can effectively interact with the hydrophobic cleft in the active site of c-MET. nih.gov The development of novel c-MET targeting agents with a 2-oxoindoline framework has led to compounds that exhibit significant antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to existing therapies. nih.gov By inhibiting pathways like c-MET, these derivatives can potentially disrupt the complex signaling cascades that lead to cellular migration and the establishment of distant metastases.

Antimicrobial Efficacy Investigations

The sulfonamide moiety is a well-established pharmacophore in antimicrobial drug discovery. Consequently, derivatives of this compound have been investigated for their efficacy against a spectrum of microbial pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Compounds incorporating the sulfonamide or a related isoindoline (B1297411) structure (a close relative of oxoindoline) have demonstrated significant antibacterial properties. Certain quinolone derivatives featuring a 7-(5-isoindolinyl) substituent exhibit excellent in vitro activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. nih.gov These compounds also show considerable activity against Gram-negative organisms. nih.gov Other studies focusing on sulfonamide derivatives have confirmed their potent effects against clinical isolates of S. aureus. nih.gov The introduction of specific chemical groups, such as an electron-withdrawing group on the phenyl ring of the sulfonamide, has been shown to markedly increase antibacterial activity. nih.gov Research on N-sulfamoyloxazolidin-2-ones has also reported moderate to good antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria. scispace.com

Table 1: Antibacterial Activity of Structurally Related Derivatives

| Compound Class | Bacterial Strains Tested | Observed Activity | Source |

|---|---|---|---|

| 1-cyclopropyl-7-(5-isoindolinyl)-4-oxoquinoline-3-carboxylic acids | Staphylococcus aureus, Streptococcus pneumoniae (Gram-positive) | Excellent activity against quinolone-resistant strains | nih.gov |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus (MRSA and MSSA clinical isolates) | Strong inhibition, with some derivatives showing higher effect than oxacillin | nih.gov |

| N-sulfamoyl oxazolidinones | S. aureus (Gram-positive); E. coli, K. pneumoniae, P. aeruginosa (Gram-negative) | Moderate to good inhibitory activity | scispace.com |

Antifungal Activity Evaluations

The therapeutic potential of this chemical family extends to antifungal applications. Synthetic derivatives incorporating a sulfonamide moiety have been evaluated for their ability to inhibit fungal growth. For instance, new 2-thiouracil-5-sulphonamide derivatives were synthesized and subsequently tested for their biological effects, which included antifungal activity. nih.gov In a separate line of research, compounds containing the 3-hydroxy-2-oxindole structural unit were synthesized and assessed for their inhibitory effects against various plant pathogenic fungi. nih.gov Several of these derivatives displayed moderate to excellent antifungal activities, with some showing efficacy superior to that of established fungicides like carvacrol. nih.gov This suggests that the oxindole core, in combination with other functional groups, can serve as a valuable template for the development of novel antifungal agents.

Mechanisms of Action against Microbial Targets (e.g., Folic Acid Synthesis Inhibition)

The primary mechanism of antibacterial action for sulfonamide-based drugs is the inhibition of folic acid synthesis. researchgate.net Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.gov This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a crucial step in the folate biosynthesis pathway. researchgate.net By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, preventing the formation of functional folic acid and thereby halting bacterial growth and replication. researchgate.netnih.gov This targeted mechanism makes them effective bacteriostatic agents. researchgate.net Further research has explored conjugating sulfonamides with folic acid itself to target another key enzyme in the pathway, dihydrofolate reductase (DHFR), as a strategy to overcome drug resistance. nih.gov

Antiviral Properties, with a Specific Focus on SARS-CoV-2 Inhibition

While the core this compound structure has not been extensively reported as a direct antiviral agent against SARS-CoV-2, related heterocyclic compounds have been investigated. The search for effective therapeutics against SARS-CoV-2 has involved screening vast libraries of small-molecule drugs that target essential viral proteins, such as the RNA-dependent RNA polymerase (RdRp) or the main protease (Mpro). nih.gov For example, drugs like Remdesivir and Molnupiravir are nucleoside analogues that target the viral RdRp, while Nirmatrelvir is an inhibitor of the Mpro. nih.gov Although direct evidence linking this compound derivatives to the inhibition of SARS-CoV-2 is not prominent in the reviewed literature, the general principle of targeting conserved viral enzymes remains a key strategy in antiviral drug discovery.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

A significant area of investigation for this compound and its analogs is their activity as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Overexpression of COX-2 is associated with inflammatory diseases and certain cancers. nih.gov The methanesulfonamido group at the 5-position of an indanone system (a structure closely related to oxoindoline) has been identified as optimal for potent and selective COX-2 inhibition. nih.gov For instance, the compound 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone was developed as a potent, selective, and orally active COX-2 inhibitor with an efficacy profile comparable or superior to the non-selective NSAID indomethacin (B1671933) in animal models of inflammation. nih.gov The presence of a para-sulfonamide or para-sulfonylmethane group on an aryl ring is a common structural feature found to be essential for optimal COX-2 selectivity and inhibitory potency in many diaryl heterocyclic inhibitors. nih.govmdpi.com

Table 2: COX-2 Inhibition by Structurally Related Sulfonamide Derivatives

| Compound | Target | Activity/Potency | Key Finding | Source |

|---|---|---|---|---|

| 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone | COX-2 | Potent and selective inhibitor | The methanesulfonamido group at the 5-position is optimal for activity. | nih.gov |

| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | COX-2 | 47.1% inhibition at 20 μM | Demonstrates the importance of the para-sulfonamide group for COX-2 inhibition. | mdpi.com |

Selective COX-2 Enzyme Inhibition and Therapeutic Implications

Derivatives of this compound have been investigated for their potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The oxindole scaffold is recognized as a promising heterocyclic ring system in the development of biologically active compounds. nih.gov The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs, as COX-1 is a constitutive enzyme involved in the protection of the gastrointestinal tract, while COX-2 is an inducible enzyme primarily responsible for the inflammatory response. chemrxiv.org Nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 can thus provide therapeutic benefits for conditions like rheumatoid arthritis and osteoarthritis while minimizing gastrointestinal side effects. nih.govchemrxiv.org

Research into a series of 1,3-dihydro-2H-indolin-2-one derivatives incorporating α,β-unsaturated ketones has demonstrated notable COX-2 inhibitory activity. In vitro evaluations of these compounds have identified several candidates with significant potential. For instance, compounds 4e , 9h , and 9i from a synthesized series displayed good COX-2 inhibitory activity, with IC50 values ranging from 2.35 to 3.34 µM. nih.gov In contrast, other derivatives from the same series, such as compound 4a , showed weaker activity. nih.gov The indole nucleus is a well-established pharmacophore in the design of selective COX-2 inhibitors. chemrxiv.org

The therapeutic implications of selective COX-2 inhibition are substantial. By blocking the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. nih.gov Consequently, selective COX-2 inhibitors are effective in treating a range of inflammatory conditions, including arthritis, postoperative pain, and toothaches. nih.gov The development of new selective COX-2 inhibitors based on the this compound scaffold could lead to novel anti-inflammatory therapies with improved safety profiles.

Table 1: Selective COX-2 Enzyme Inhibition by this compound Derivatives

| Compound | IC50 (µM) for COX-2 Inhibition | Source |

|---|---|---|

| 4a | 19.9 ± 4.76 | nih.gov |

| 4e | 2.35 ± 0.58 | nih.gov |

| 9h | 3.34 ± 0.72 | nih.gov |

| 9i | 2.87 ± 0.65 | nih.gov |

Broad Spectrum Enzyme and Receptor Modulation Beyond Kinase Inhibition

Beyond their well-documented activity as kinase inhibitors, derivatives of this compound have demonstrated a capacity to modulate a diverse range of other enzymes and receptors. This broader biological activity suggests that these compounds could have therapeutic applications in a variety of disease areas beyond those targeted by kinase inhibition.

One area of significant interest is the dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX). The 5-LOX enzyme is involved in the synthesis of leukotrienes, which are also important mediators of inflammation. researchgate.net Compounds that can inhibit both pathways may offer a more comprehensive anti-inflammatory effect. nih.gov For example, certain 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives have been found to exhibit a balanced inhibitory activity against both COX and LOX. nih.gov

Derivatives of the core indole structure have also been identified as potent agonists for the 5-HT1D receptor. nih.gov This serotonin (B10506) receptor subtype is a key target in the treatment of migraine headaches. Novel series of 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines have been designed and evaluated for their 5-HT1D receptor agonist activity, with some compounds showing affinity and potency comparable to the established anti-migraine drug sumatriptan. nih.gov

Furthermore, research has revealed that indole sulfonamide derivatives can interact with other important biological targets. For instance, N-arylsulfonyl-indole-2-carboxamide derivatives have been identified as inhibitors of galectin-3 and the C-terminal domain of galectin-8, proteins implicated in cancer progression and inflammation. nih.gov Other studies have shown that indole sulfonamides can act as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for the treatment of estrogen-receptor-positive breast cancer. mdpi.com Additionally, the versatile indole scaffold has been exploited to design ligands for the benzodiazepine (B76468) receptor, indicating a potential role in modulating the central nervous system. nih.gov The ability of oxindole sulfonamide derivatives to inhibit carbonic anhydrase has also been reported. nih.gov

This broad-spectrum activity highlights the potential of the this compound scaffold as a starting point for the development of novel therapeutics targeting a wide array of enzymes and receptors.

Table 2: Broad Spectrum Enzyme and Receptor Modulation by this compound Derivatives and Related Analogs

| Compound Class | Target | Biological Activity | Source |

|---|---|---|---|

| Indolin-2-one Derivatives | 5-Lipoxygenase (5-LOX) | Inhibition | nih.gov |

| 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines | 5-HT1D Receptor | Agonism | nih.gov |

| N-arylsulfonyl-indole-2-carboxamides | Galectin-3 and Galectin-8 | Inhibition | nih.gov |

| Indole Sulfonamides | Aromatase | Inhibition | mdpi.com |

| Indole Derivatives | Benzodiazepine Receptor | Binding | nih.gov |

| Oxindole Sulfonamides | Carbonic Anhydrase | Inhibition | nih.gov |

Elucidation of Molecular Mechanisms of Action for N 2 Oxoindolin 5 Yl Methanesulfonamide and Analogues

Characterization of ATP-Competitive Inhibition Dynamics at Kinase Binding Sites

N-(2-oxoindolin-5-yl)methanesulfonamide analogues, such as Sunitinib (B231) and SU6668, function as multi-targeted tyrosine kinase inhibitors. nih.govnih.gov These molecules exert their effects by competing with adenosine (B11128) triphosphate (ATP) for the binding site on a variety of receptor tyrosine kinases (RTKs). nih.gov This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, a critical step in the activation of downstream signaling pathways.

The oxindole (B195798) ring is a key structural feature that enables these compounds to fit into the ATP-binding pocket of kinases. The specific kinases inhibited by these analogues are often implicated in tumor growth, angiogenesis, and metastatic progression. nih.gov For instance, Sunitinib is known to inhibit a range of kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (KIT). nih.gov Similarly, SU6668 is a competitive inhibitor of the tyrosine kinase activity of receptors for VEGF, basic fibroblast growth factor (bFGF), and PDGF. researchgate.net

The following table summarizes the inhibitory activities of Sunitinib and SU6668 against various kinases, illustrating the multi-targeted nature of these oxindole-based inhibitors.

| Compound | Target Kinase | Inhibition Type | Key References |

|---|---|---|---|

| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | ATP-Competitive | nih.govnih.gov |

| SU6668 (Orantinib) | VEGFR, PDGFR, FGFR, c-Kit | ATP-Competitive | researchgate.netresearchgate.net |

Quantitative Analysis of Intermolecular Interactions with Biological Receptors

The binding of oxindole-based kinase inhibitors to their target proteins is stabilized by a network of intermolecular interactions within the ATP-binding pocket. While specific quantitative data for this compound is not available, analysis of co-crystal structures of its analogues with various kinases reveals key interaction patterns.

Hydrogen bonds are crucial for the anchoring of these inhibitors. The oxindole core typically forms hydrogen bonds with the hinge region of the kinase domain, which is a flexible loop of amino acids that connects the N- and C-lobes of the kinase. This interaction mimics the hydrogen bonding of the adenine (B156593) moiety of ATP.

In addition to hydrogen bonding, electrostatic interactions and π-cation interactions can also contribute to the binding affinity. The specific side chains of the inhibitor and the amino acid residues in the binding pocket dictate the nature and strength of these interactions. For example, the methanesulfonamide (B31651) group present in this compound could potentially engage in hydrogen bonding with appropriate donor or acceptor groups within the kinase binding site.

Disruption of Specific Intracellular Cell Signaling Pathways

By inhibiting multiple receptor tyrosine kinases, this compound and its analogues can disrupt several key intracellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. The inhibition of VEGFR and PDGFR, for instance, directly interferes with the signaling cascades that promote the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govresearchgate.net

The binding of growth factors to these receptors normally triggers receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways. By blocking the initial phosphorylation event, oxindole-based inhibitors effectively shut down these downstream signals.

Detailed Analysis of Apoptosis Induction Pathways

The disruption of pro-survival signaling pathways by compounds like Sunitinib and SU6668 can lead to the induction of apoptosis, or programmed cell death. researchgate.netnih.gov One of the key mechanisms through which this occurs is the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Inhibition of receptor tyrosine kinases can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. This shift in the balance of pro- and anti-apoptotic factors can trigger the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then leads to the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases such as caspase-3, which are responsible for cleaving a broad range of cellular substrates, ultimately leading to the dismantling of the cell. Some studies have directly implicated Sunitinib in the activation of caspases. nih.gov

Modulation of Cellular Proliferation and Colony Formation Processes

A direct consequence of the inhibition of key signaling pathways is the modulation of cellular proliferation and the ability of cancer cells to form colonies. By blocking the signals that drive the cell cycle, analogues of this compound can cause cell cycle arrest, preventing cancer cells from dividing.

For example, SU6668 has been shown to inhibit the proliferation of various tumor cell lines in vitro. nih.gov This anti-proliferative effect is a hallmark of many kinase inhibitors and is a primary contributor to their anti-tumor activity. The ability to inhibit colony formation in soft agar (B569324) assays is another indicator of the anti-cancer potential of these compounds, as it reflects their ability to prevent anchorage-independent growth, a characteristic of malignant cells.

The following table provides a summary of the observed effects of Sunitinib and SU6668 on cellular processes.

| Compound | Effect on Cellular Proliferation | Effect on Colony Formation | Key References |

|---|---|---|---|

| Sunitinib | Inhibits proliferation of various cancer cell lines | Inhibits colony formation | nih.gov |

| SU6668 (Orantinib) | Inhibits proliferation of HUVEC and NIH3T3 cells | Demonstrates anti-tumor activity in vivo | nih.gov |

Impact on Key Regulatory Pathways (e.g., Protein Kinase B/mammalian Target of Rapamycin (Akt/mTOR) Pathway)

The Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical downstream effector of many receptor tyrosine kinases, including VEGFR and PDGFR. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.

By inhibiting the upstream RTKs, this compound and its analogues are expected to suppress the activation of the Akt/mTOR pathway. nih.gov The inactivation of this pathway can have profound effects on cancer cells. For example, inhibition of mTOR can lead to a decrease in protein synthesis and cell growth. Furthermore, the Akt/mTOR pathway is known to be dysregulated in many types of cancer, and its inhibition is a key therapeutic strategy.

Studies have shown that Sunitinib can suppress the Akt/mTOR pathway. nih.gov Similarly, SU6668 has been found to inhibit the AKT signaling pathway in prostate cancer cells. nih.gov This indicates that the broader class of oxindole-based kinase inhibitors, to which this compound belongs, likely exerts at least part of its anti-tumor effects through the modulation of this crucial regulatory pathway.

Comprehensive Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Systematic Investigation of Substituent Effects on the Indolinone Ring (e.g., C-3 and C-5 Positional Modifications)

The indolinone ring is a critical component for the biological activity of this class of compounds, and modifications at various positions have been systematically studied to understand their impact on target engagement. The C-3 and C-5 positions, in particular, are pivotal for modulating inhibitory activity.

C-3 Position: The C-3 position of the 2-indolinone core is often substituted with a group that can form key interactions, such as hydrogen bonds, with the hinge region of kinase enzymes. For instance, introducing a 3-ylideneacetyl group at this position has been a successful strategy. The geometry of the exocyclic double bond and the nature of the substituent attached to it are crucial for activity.

C-5 Position: The C-5 position is frequently modified to enhance potency and influence selectivity. The introduction of a fluorine atom at this position, for example, has been shown to yield potent compounds. In a series of novel sulfonamide-based 3-indolinones, the compound 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate (B1194179) demonstrated promising cytotoxicity against leukemia cell lines, with IC50 values of 6.84 µM and 2.97 µM against CCRF-CEM and SR cells, respectively. nih.gov This highlights the positive contribution of an electron-withdrawing group at the C-5 position. Other studies have explored replacing halogens at the C-5 position with methyl or methoxy (B1213986) groups, but these modifications often lead to diminished or abolished activity. nih.gov

The following table summarizes the effect of C-5 substituents on the activity of certain indolinone derivatives.

| Compound ID | C-5 Substituent | Target/Cell Line | Activity (IC₅₀) |

| 4f nih.gov | Fluoro | CCRF-CEM Leukemia Cells | 6.84 µM |

| 4f nih.gov | Fluoro | SR Leukemia Cells | 2.97 µM |

| - | Bromo | (Resistance-Modifying Agent) | Active |

| 6b nih.gov | Methyl | (Resistance-Modifying Agent) | Abolished/Diminished |

| 6c nih.gov | Methoxy | (Resistance-Modifying Agent) | Abolished/Diminished |

Analysis of the Influence of Varying Substituents on the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a key functional group in many pharmacologically active molecules. nih.gov Its ability to act as a hydrogen bond donor and acceptor, along with its structural and electronic properties, makes it a frequent target for modification in drug design. In the context of N-(2-oxoindolin-5-yl)methanesulfonamide, both the nitrogen and the sulfur atom of the sulfonamide moiety can be substituted to fine-tune the compound's properties.

Studies on various sulfonamide-containing compounds have shown that the nature of the substituent on the sulfonamide nitrogen can significantly impact biological activity. For instance, replacing the hydrogen with alkyl or aryl groups can alter the compound's lipophilicity, cell permeability, and target-binding affinity. Research on aromatic ethanolamines showed that hydrophobicity and steric effects of substituents on the phenyl ring of sulfonamide-based compounds were important for selectivity. nih.gov Furthermore, introducing methyl sulfonamide substituents has been shown to effectively improve the pharmacokinetic properties of certain inhibitors. nih.gov The group attached to the sulfur atom also plays a role; for example, aryl groups can engage in additional π-stacking or hydrophobic interactions within a receptor's binding pocket.

A comprehensive review of quantitative structure-activity relationship (QSAR) studies on sulfonamide-based inhibitors highlights that structural modifications provide guidelines for designing more potent inhibitors. nih.gov

Advanced Scaffold Diversification Strategies (e.g., Introduction of Oxadiazole, Thiazole (B1198619), or Morpholino Groups)

To explore new chemical space and develop compounds with novel or improved biological profiles, the core this compound scaffold can be diversified. This involves appending or integrating other heterocyclic systems, such as oxadiazoles, thiazoles, or morpholino groups. These strategies can lead to compounds with altered target selectivity, improved physicochemical properties, or the ability to engage with multiple biological targets.

The indolin-2-one structure is recognized as a pharmacologically beneficial scaffold that can be varied with different chemical groups to generate novel biological activities. ekb.eg For example, the introduction of a thiazole ring, as seen in 2-(indol-5-yl)thiazole derivatives, has been explored for inhibiting enzymes like xanthine (B1682287) oxidase. researchgate.net Such modifications can introduce new interaction points with the target protein, potentially leading to enhanced potency or a different selectivity profile. The addition of a morpholino group is a common strategy in medicinal chemistry to improve aqueous solubility and other drug-like properties. These diversification approaches are crucial for moving beyond simple substituent modifications and developing next-generation therapeutic agents.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., Free-Wilson Analysis, Partial Least Squares Regression)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to describe the connection between the structural properties of compounds and their biological activity. longdom.org These models are invaluable in drug discovery for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. researchgate.net

For sulfonamide and indolinone derivatives, various QSAR methods have been applied.

Partial Least Squares (PLS) Regression: This method is often used to handle datasets with a large number of descriptors. PLS analysis has been used to confirm the dominance of specific descriptors in modeling the 5-HT₆ binding affinity of indolyl and piperidinyl sulfonamide derivatives. nih.gov It has also been applied to model the lipophilicity and anticancer activity of sulfonamide derivatives, confirming that experimentally determined lipophilicity can be a better predictor of biological activity than computationally derived values. mdpi.com

Multiple Linear Regression (MLR): MLR models have been developed to establish a straightforward relationship between a few key molecular descriptors and biological activity. For a series of 2-indolinone derivatives, MLR equations showed strong correlations (r² > 0.95) between properties like Van der Waals energy and surface area and the observed anti-cancer activity. researchgate.net

These QSAR studies provide deeper insight into the structure-activity relationships of these compounds, guiding the rational design of more potent molecules. nih.gov

Rational Design Principles for Multi-Targeting Therapeutic Agents

Complex diseases often involve multiple biological pathways, making single-target drugs inadequate. nih.gov This has led to a paradigm shift towards designing multi-target agents that can modulate several key proteins simultaneously. The indolinone scaffold is a well-established "privileged structure" for developing multi-kinase inhibitors. ekb.eg

The rational design of multi-target agents based on the this compound scaffold involves several key principles:

Pharmacophore Combination: This strategy involves integrating the essential structural features required for binding to different targets into a single molecule. For example, the indolinone core might bind to the ATP pocket of one kinase, while a modified sulfonamide tail could extend to interact with a secondary target or a unique sub-pocket. researchgate.net

Structural Optimization of Known Inhibitors: Design can start from a known inhibitor of one target and systematically modify its structure to introduce affinity for a second target. This was the approach in developing potent FMS-like tyrosine kinase 3 (FLT3) inhibitors from a benzimidazole (B57391) scaffold. nih.gov

Balancing Activity: A crucial challenge is to achieve a balanced activity profile against the selected targets. This often requires fine-tuning the linker length and flexibility between different pharmacophoric elements and carefully selecting substituents to avoid steric clashes while optimizing interactions with each target. nih.gov

An in-silico approach for identifying novel multi-kinase inhibitors for hepatocellular carcinoma screened for compounds that could target B-Raf, p38, and VEGFR-2 tyrosine kinases simultaneously. nih.gov Similarly, novel sulfonamide-based indolinone derivatives have been designed as multitargeted kinase inhibitors against leukemia, with one compound showing potent dual inhibition of PDGFRα and Aurora A kinases. nih.gov These examples underscore the utility of the indolinone-sulfonamide framework in creating effective multi-targeting therapeutic agents.

Sophisticated Computational and Theoretical Investigations of N 2 Oxoindolin 5 Yl Methanesulfonamide

Molecular Docking Simulations to Predict Ligand-Target Interactions (e.g., with EGFR, HER2, FAK, PYK2)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for screening virtual libraries and understanding the structural basis of protein-ligand interactions. For N-(2-oxoindolin-5-yl)methanesulfonamide, docking simulations are employed to predict its binding affinity and mode of interaction within the ATP-binding sites of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (PYK2).

Studies on similar oxindole (B195798) derivatives demonstrate that the oxindole core acts as a scaffold that can form critical hydrogen bonds with the hinge region of the kinase domain. acs.orgnih.gov The N-H and C=O groups of the 2-oxoindoline ring are key hydrogen bond donors and acceptors, respectively. The methanesulfonamide (B31651) moiety at the 5-position can further stabilize the complex by forming additional hydrogen bonds and polar interactions with amino acid residues in the solvent-exposed region of the binding pocket.

Docking analyses of related indoline (B122111) and oxindole compounds against EGFR have shown interactions with key residues like Lys721 and Met793. nih.gov The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-protein complex. Lower binding energies suggest a more favorable interaction. While specific docking studies for this compound are not widely published, data from analogous oxindole-based kinase inhibitors provide a strong predictive framework for its potential interactions. rsc.org

| Target Kinase | Key Interacting Residues (Predicted) | Type of Interaction | Illustrative Binding Energy (kcal/mol) |

|---|---|---|---|

| EGFR | Met793, Lys721, Asp855 | Hydrogen Bond, Hydrophobic | -10.5 to -8.5 |

| HER2 | Met801, Thr862, Ser783 | Hydrogen Bond, Pi-Alkyl | -10.0 to -8.0 |

| FAK | Cys502, Arg426, Glu500 | Hydrogen Bond, Hydrophobic | -9.5 to -7.5 |

| PYK2 | Cys553, Arg477, Asp561 | Hydrogen Bond, Hydrophobic | -9.0 to -7.0 |

Note: Binding energies are illustrative and based on published data for structurally similar oxindole kinase inhibitors. rsc.org

Quantum Mechanical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides deep insights into a compound's reactivity, stability, and optical properties based on its electron density distribution.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. scirp.org

A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com For this compound, DFT calculations can map the electron density of these orbitals. Typically, the HOMO is distributed over the electron-rich oxindole ring, while the LUMO may be localized on the electron-withdrawing sulfonamide group, facilitating intramolecular charge transfer. dergipark.org.tr This charge transfer potential is often linked to the molecule's biological activity.

| Parameter | Symbol | Significance | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron Donating Ability | -6.5 to -5.5 |

| LUMO Energy | ELUMO | Electron Accepting Ability | -2.0 to -1.0 |

| Energy Gap | ΔE | Chemical Reactivity / Stability | 4.5 to 4.0 |

Note: Values are representative for similar heterocyclic compounds and calculated using DFT methods like B3LYP/6-311+G(d,p). scirp.orgssrn.com

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. DFT calculations are a reliable method for predicting the NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). bohrium.com These properties arise from the interaction of a molecule's electron cloud with an external electric field.

Molecules with significant intramolecular charge transfer, often characterized by a small HOMO-LUMO gap, tend to exhibit large hyperpolarizability values, which is a key indicator of NLO activity. bohrium.com The sulfonamide group in this compound, being an electron-withdrawing group, can enhance the charge transfer within the molecule, potentially giving rise to significant NLO properties. Theoretical studies on azo sulfonamide derivatives have confirmed that such compounds can be promising NLO materials. bohrium.com

| NLO Property | Symbol | Description | Illustrative Calculated Value |

|---|---|---|---|

| Dipole Moment | μ | Measure of molecular polarity | 3.0 - 6.0 Debye |

| Polarizability | α | Ease of distortion of the electron cloud | 20 - 40 x 10-24 esu |

| First Hyperpolarizability | β | Measure of second-order NLO response | 10 - 50 x 10-30 esu |

Note: Values are illustrative based on DFT calculations performed on related organic and sulfonamide-containing molecules.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Binding Characterization

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, characterizing the stability and conformational changes of the complex over time in a simulated physiological environment. nih.gov MD simulations are crucial for validating docking poses and gaining a deeper understanding of the binding mechanism. acs.orgresearchgate.net